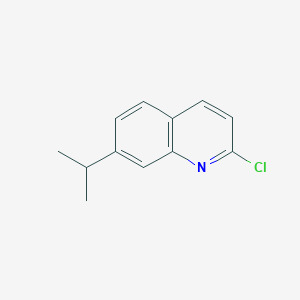

2-Chloro-7-isopropylquinoline

Description

General Overview of Quinoline (B57606) Heterocyclic Systems in Organic Chemistry

Quinoline is a heterocyclic aromatic organic compound with the chemical formula C₉H₇N. numberanalytics.comresearchgate.netwikipedia.org It consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. numberanalytics.comresearchgate.net This structure, also known as benzo[b]pyridine, makes quinoline a versatile scaffold in organic synthesis. researchgate.netfrontiersin.org The presence of the nitrogen atom in the pyridine ring renders the system relatively electron-deficient and influences its chemical reactivity, making it a crucial building block for a wide array of more complex molecules. numberanalytics.comresearchgate.net Quinolines are weak tertiary bases that can form salts with mineral acids and undergo reactions characteristic of both benzene and pyridine. researchgate.netnih.gov

Importance of Halogenated Quinoline Scaffolds in Synthetic Methodologies

Halogenated quinolines are of paramount importance in synthetic organic chemistry. The introduction of a halogen atom onto the quinoline core provides a reactive handle for a variety of chemical transformations. These organohalides serve as key precursors for the synthesis of organometallic reagents and are crucial intermediates in nucleophilic substitution and cross-coupling reactions. researchgate.net The position of the halogen atom on the quinoline ring dictates its reactivity. For instance, the 2- and 4-positions are susceptible to nucleophilic substitution due to the electron-withdrawing nature of the nitrogen atom. researchgate.net Modern synthetic strategies, such as C-H bond functionalization, have further enhanced the ability to selectively introduce halogens, providing efficient pathways to functionalized quinoline derivatives. researchgate.net

Specific Research Niche of 2-Chloro-7-isopropylquinoline within Quinoline Chemistry

Within the vast family of quinoline derivatives, this compound occupies a specific research niche. Its structure combines the reactivity of a 2-chloroquinoline (B121035) with the steric and electronic influence of an isopropyl group at the 7-position of the benzo ring. This particular substitution pattern makes it a valuable intermediate for the synthesis of more complex, multi-substituted quinolines. Researchers are interested in how the interplay between the chloro and isopropyl groups affects the molecule's reactivity and the properties of its derivatives.

Historical Context and Evolution of Research on Substituted Quinolines

The history of quinoline chemistry dates back to 1834, when it was first isolated from coal tar by Friedlieb Ferdinand Runge. wikipedia.orgresearchgate.netiipseries.org Initially, research focused on understanding its basic properties and reactivity. Over the years, numerous named reactions have been developed for the synthesis of quinoline and its derivatives, including the Skraup, Doebner-von Miller, Friedländer, and Combes syntheses. wikipedia.orgiipseries.org The evolution of synthetic methodologies has shifted from classical condensation reactions, which often require harsh conditions, to more sophisticated and efficient modern techniques. nih.gov Recent advancements include transition-metal-catalyzed cross-coupling reactions, C-H activation, and photocatalysis, which allow for the precise and regioselective functionalization of the quinoline scaffold. researchgate.netmdpi.comsciencedaily.com This has opened up new avenues for creating highly customized quinoline-based molecules for various research applications. sciencedaily.com

Scope and Objectives of Current Academic Investigations on this compound

Current academic investigations into this compound primarily focus on its utility as a building block in organic synthesis. The objectives of this research include:

Developing efficient synthetic routes to this compound itself.

Exploring its reactivity in various chemical transformations, particularly in cross-coupling and nucleophilic substitution reactions.

Synthesizing novel functionalized quinoline derivatives with unique electronic and steric properties.

Investigating the potential applications of these new derivatives in areas such as materials science and medicinal chemistry, although this article will not delve into specific biological activities.

The data generated from these studies, such as physicochemical properties and spectroscopic data, are crucial for characterizing the compound and its derivatives and for predicting their behavior in different chemical environments.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₂ClN |

| Molecular Weight | 205.68 g/mol |

| Appearance | Likely a solid or liquid |

| Solubility | Expected to be soluble in organic solvents |

Spectroscopic Data of a Related Compound: 2-Chloro-7-methyl-quinoline-3-carbaldehyde nih.gov

| Spectroscopic Technique | Key Findings |

| X-ray Crystallography | The quinoline fused-ring system is planar. The formyl group is slightly bent out of the plane. nih.gov |

Structure

2D Structure

Properties

Molecular Formula |

C12H12ClN |

|---|---|

Molecular Weight |

205.68 g/mol |

IUPAC Name |

2-chloro-7-propan-2-ylquinoline |

InChI |

InChI=1S/C12H12ClN/c1-8(2)10-4-3-9-5-6-12(13)14-11(9)7-10/h3-8H,1-2H3 |

InChI Key |

FKTUGWOVQMSCTH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)C=CC(=N2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 7 Isopropylquinoline and Its Derivatives

De Novo Synthesis Routes to the Quinoline (B57606) Core with Isopropyl and Chloro Substituents.

The initial challenge in synthesizing 2-chloro-7-isopropylquinoline lies in constructing the fundamental quinoline ring system bearing the isopropyl group at the 7-position. Several named reactions are instrumental in this endeavor.

Friedländer Condensation Approaches and Mechanistic Considerations.

The Friedländer synthesis is a versatile and straightforward method for quinoline formation. researchgate.net It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by either acid or base. researchgate.net To synthesize a 7-isopropylquinoline (B8725615) derivative, a potential starting material would be 2-amino-4-isopropylbenzaldehyde or a corresponding ketone.

The reaction mechanism initiates with the formation of an enolate or enamine from the α-methylene carbonyl compound. This is followed by a nucleophilic attack on the carbonyl group of the 2-aminoaryl aldehyde or ketone. The resulting aldol-type adduct then undergoes cyclization and dehydration to form the quinoline ring. researchgate.net The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and the range of compatible functional groups. organic-chemistry.org Modern variations of the Friedländer synthesis have focused on developing more practical and scalable one-pot procedures, often starting from o-nitroarylcarbaldehydes which are reduced in situ before the condensation step. organic-chemistry.org

Skraup and Doebner-von Miller Synthesis Derivatives.

The Skraup synthesis is a classic method for producing quinolines by heating an aniline (B41778) derivative with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. uniroma1.itwikipedia.org For the synthesis of 7-isopropylquinoline, 3-isopropylaniline (B1630885) would be the appropriate starting amine. The reaction is known for being vigorous, often requiring careful temperature control and the use of a moderator like ferrous sulfate. wikipedia.orggoogle.com The mechanism is complex but is thought to involve the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally, oxidation to the quinoline. rsc.org

The Doebner-von Miller reaction is a related method that uses α,β-unsaturated carbonyl compounds to react with anilines, also catalyzed by acids. wikipedia.org This reaction is also known as the Skraup-Doebner-Von Miller quinoline synthesis. wikipedia.org The mechanism is a subject of debate but is believed to involve a nucleophilic conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and aromatization. wikipedia.org A 2006 study proposed a fragmentation-recombination mechanism based on isotope scrambling experiments. wikipedia.org

Recent Advancements in Direct Quinoline Ring Formation.

Recent research has focused on developing more efficient and environmentally friendly methods for quinoline synthesis. Some of these advancements include:

Catalytic Approaches: The use of various catalysts, including Lewis acids, Brønsted acids, and metal complexes, has been explored to improve the efficiency and selectivity of classical reactions like the Friedländer synthesis. researchgate.netrsc.org For instance, ruthenium pincer complexes have been shown to catalyze the synthesis of quinoline derivatives through acceptorless dehydrogenative coupling reactions. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation has been employed to accelerate the Skraup reaction, significantly reducing reaction times. rsc.org

Domino Reactions: Domino or tandem reactions, where multiple bond-forming events occur in a single pot, offer a streamlined approach to quinoline synthesis. An example is the domino nitro reduction-Friedländer heterocyclization for the preparation of quinolines. mdpi.com

Cross-Dehydrogenative Coupling: Efficient synthesis of functionalized quinolines, such as 2,3-dicarbonyl quinolines, has been achieved through cross-dehydrogenative radical coupling enabled by reagents like K₂S₂O₈. rsc.org

Introduction of the Chloro Substituent at Position 2.

Once the 7-isopropylquinoline core is established, the next critical step is the introduction of a chlorine atom at the 2-position. This is typically achieved by converting a precursor, 7-isopropylquinolin-2-one, into the desired 2-chloro derivative.

Chlorination Strategies, e.g., using POCl₃ on quinolinones.

The most common and robust method for converting a 2-quinolinone to a 2-chloroquinoline (B121035) is through treatment with phosphorus oxychloride (POCl₃). jst.go.jp This reaction is a type of deoxychlorination. acsgcipr.org The reaction of hydroxy-containing heterocycles with POCl₃ is a well-established procedure. mdpi.com Often, phosphorus pentachloride (PCl₅) is used in conjunction with POCl₃ to enhance the chlorinating power of the reagent mixture. tandfonline.comindianchemicalsociety.com The reaction typically involves heating the quinolinone in excess POCl₃, sometimes in the presence of a base like pyridine (B92270). mdpi.com

The mechanism of this chlorination is complex. Studies on the similar chlorination of quinazolinones have shown that the reaction proceeds in two distinct stages. nih.gov An initial phosphorylation of the lactam oxygen occurs, forming various phosphorylated intermediates. These intermediates then react with chloride ions to yield the chloroquinoline product. nih.gov It is crucial to manage the reaction conditions, as the resulting 2-chloroquinolines can be unstable towards water and basic conditions, potentially hydrolyzing back to the starting quinolinone. researchgate.net

Halogen Exchange Reactions (e.g., Chloride to Iodide for reactivity tuning).

While 2-chloroquinolines are valuable intermediates, their reactivity in certain cross-coupling reactions can sometimes be sluggish. In such cases, a halogen exchange reaction can be employed to convert the 2-chloro derivative into a more reactive 2-iodoquinoline. The Finkelstein reaction, traditionally used for alkyl halides, has been adapted for aryl and vinyl halides using metal catalysts. frontiersin.org

For instance, aryl bromides can be converted to their corresponding iodides using a copper(I) iodide catalyst in the presence of a suitable ligand. frontiersin.org Similarly, lithium-halogen exchange reactions provide a powerful tool for the functionalization of haloquinolines. researchgate.netarkat-usa.org This exchange can be highly regioselective, allowing for precise modification of the quinoline ring. The resulting organolithium or organomagnesium species can then be quenched with various electrophiles to introduce a wide range of substituents. worktribe.com

Incorporation of the Isopropyl Group at Position 7

The introduction of the isopropyl group at the C7 position of the quinoline ring is a critical step in the synthesis of the target molecule. This can be achieved through several established and modern synthetic routes.

Alkylation Methodologies

Friedel-Crafts alkylation and related reactions represent a classical approach to installing alkyl groups on aromatic rings. In the context of quinoline synthesis, this can be performed on a pre-formed quinoline or on an aniline precursor prior to cyclization. For instance, the alkylation of a substituted aniline with an isopropyl halide, followed by a cyclization reaction such as the Skraup-Doebner-Von Miller synthesis, can yield a 7-isopropylquinoline derivative. The direct alkylation of quinoline itself can also be employed, often using an isopropylating agent like isopropyl bromide in the presence of a suitable catalyst.

Another approach involves the reaction of a Grignard reagent, such as 2-phenylethylmagnesium bromide, with an appropriate nitrile. Subsequent treatment with N-iodosuccinimide (NIS) under irradiation can lead to the formation of substituted quinolines. This method has been shown to be effective for producing 2-alkylquinolines. d-nb.infothieme-connect.com

Cross-Coupling Strategies for Isopropyl Group Introduction

Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to form carbon-carbon bonds with high efficiency and selectivity. nih.govresearchgate.net The Suzuki-Miyaura coupling is a prominent example, where an organoboron compound is coupled with an organic halide in the presence of a palladium catalyst. mdpi.com To synthesize 7-isopropylquinoline derivatives, a 7-haloquinoline could be coupled with an isopropylboronic acid or its ester. These reactions are known for their mild conditions and tolerance of various functional groups. mdpi.com

The general catalytic cycle for such cross-coupling reactions involves oxidative addition of the organic halide to the palladium(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the final product and regenerate the catalyst. researchgate.net

Derivatization Strategies of this compound

Once this compound is synthesized, it can be further modified to create a diverse range of derivatives. These modifications can be targeted at the isopropyl group or other positions on the quinoline ring.

Functionalization of the Isopropyl Moiety

The isopropyl group itself can be a site for further chemical transformations. Oxidation reactions can be employed to introduce new functional groups. For example, selective oxidation of one of the terminal methyl groups of the isopropyl substituent can lead to the formation of a ketone. More vigorous oxidation conditions can result in the complete oxidation of the isopropyl group to a carboxylic acid. These transformations open up avenues for further derivatization, such as the formation of esters, amides, or other carbonyl derivatives.

Transformations at Other Ring Positions

The this compound scaffold offers multiple sites for further functionalization. The chlorine atom at the C2 position is a versatile handle for nucleophilic aromatic substitution reactions. It can be displaced by various nucleophiles, including amines, alkoxides, and thiols, to introduce a wide array of substituents at this position. For example, treatment of a 2-chloroquinoline with amines or sodium methoxide (B1231860) can yield 2-substituted quinolines. jst.go.jp

Furthermore, C-H functionalization has emerged as a powerful tool for the direct modification of aromatic rings. rsc.org Depending on the directing group and reaction conditions, other positions on the quinoline ring can be selectively functionalized. nih.gov For instance, the C8 position of quinoline N-oxides can undergo allylation, olefination, and other C-H activation reactions. rsc.org While the starting material in these examples is a quinoline N-oxide, similar principles can be applied to other quinoline derivatives.

Optimization of Reaction Conditions, Yields, and Selectivity in Laboratory Synthesis

The efficiency of any synthetic procedure is highly dependent on the optimization of reaction parameters. Key factors that are often fine-tuned include the choice of solvent, catalyst, base, reaction temperature, and reaction time.

In the synthesis of quinoline derivatives, temperature can play a crucial role in determining the reaction rate and the formation of side products. For instance, in certain condensation-cyclization reactions, higher temperatures (e.g., 80–100 °C) can lead to increased yields by accelerating the desired reaction and minimizing the accumulation of unwanted byproducts.

The choice of catalyst is also paramount, especially in cross-coupling reactions. The ligand coordinated to the metal center can significantly influence the reactivity and selectivity of the catalytic system. For Suzuki-Miyaura couplings, catalysts like Pd(PPh₃)₄ and [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are commonly used, with the latter often providing excellent yields due to its electronic properties. mdpi.com

The following table provides a hypothetical example of how reaction conditions could be optimized for a generic Suzuki-Miyaura coupling to introduce the isopropyl group at the 7-position of a 2-chloro-7-haloquinoline.

| Entry | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 65 |

| 2 | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/H₂O | 80 | 78 |

| 3 | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 100 | 85 |

| 4 | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 92 |

Purification and characterization are essential steps to ensure the identity and purity of the synthesized compounds. Techniques such as column chromatography are frequently used for purification, while High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are employed for characterization and purity assessment.

Green Chemistry Principles and Sustainable Synthetic Approaches

The development of synthetic methodologies for quinoline derivatives has increasingly focused on the integration of green chemistry principles to minimize environmental impact and enhance sustainability. ijpsjournal.com Traditional synthesis routes for compounds like this compound often rely on harsh reaction conditions, hazardous organic solvents, and stoichiometric reagents that generate significant chemical waste. ijpsjournal.com Modern approaches, however, seek to address these shortcomings by employing alternative energy sources, benign solvent systems, and innovative catalytic strategies. These methods aim to improve reaction efficiency, reduce energy consumption, and utilize less toxic and more sustainable materials. ijpsjournal.comnumberanalytics.com

Several key green strategies have been successfully applied to the synthesis of the quinoline core structure, which are applicable to the preparation of this compound and its derivatives. These include microwave-assisted synthesis, the use of water as a reaction medium, mechanochemical methods, and the application of recyclable catalysts and benign reaction media like ionic liquids. ijpsjournal.comnumberanalytics.com

Microwave-Assisted Synthesis

| Green Aspect | Methodology | Findings | Applicable Reaction |

| Energy Efficiency | Microwave-assisted organic synthesis | Reduces reaction times from hours to minutes; increases yields. nih.govbenthamdirect.com | Knoevenagel Condensation benthamdirect.com |

| Reduced Waste | Catalyst-free synthesis in aqueous medium under microwave irradiation | High yields of quinoline-2-thiones with a remarkable E-factor of 0.45. rsc.org | Annulation of ortho-heteroaryl anilines and CS2 rsc.org |

| Solvent-Free | Microwave-assisted catalyst-free multicomponent synthesis | Excellent yields of (4-hydroxy)quinolines in an aqueous medium. rsc.org | Tandem Knoevenagel mechanism rsc.org |

Ultrasound-Assisted Synthesis

Similar to microwave irradiation, the use of ultrasound (sonochemistry) provides an alternative energy source for chemical reactions. nih.gov The phenomenon of acoustic cavitation—the formation, growth, and implosion of microscopic bubbles—generates localized hot spots with extreme temperatures and pressures, which can accelerate reaction rates. nih.govrsc.org Ultrasound-assisted synthesis of quinoline-imidazole hybrids has demonstrated significant benefits, including shorter reaction times, reduced energy consumption, and higher yields compared to conventional heating methods. nih.govconsensus.app This technique is considered an environmentally friendly method as it often allows for milder reaction conditions and can be performed with reduced amounts of solvents. nih.govnih.gov

| Green Aspect | Methodology | Findings | Applicable Reaction |

| Energy Efficiency | Ultrasound (US) irradiation | N-alkylation of nitrogen atoms in the imidazole (B134444) nucleus shows outstanding benefits in reaction time, energy consumption, and yields. nih.govrsc.org | N-alkylation of imidazole ring nih.gov |

| Reduced Waste | One-pot multicomponent reaction with ultrasound | Synthesis of pyrazolo quinoline derivatives in the presence of a recyclable ionic liquid. nih.gov | Three-component tandem reaction nih.gov |

Mechanochemical Synthesis

Mechanochemistry offers a paradigm shift in chemical synthesis by largely eliminating the need for bulk solvents. researchgate.netnih.gov In a typical mechanochemical process, solid reactants are ground together, and the mechanical energy input initiates the chemical reaction. researchgate.net This solvent-free approach is inherently green as it significantly reduces solvent-related waste. An iodine-mediated mechanochemical process has been developed for the environmentally benign synthesis of multi-substituted quinolines, achieving high yields without the need for solvents. nih.gov This method is noted for its operational simplicity and mild reaction conditions. nih.gov Furthermore, a total mechanosynthesis has been reported for a key intermediate of Pitavastatin, highlighting the potential for this technology in the scalable and sustainable manufacture of complex quinoline-containing pharmaceuticals. rsc.org

| Green Aspect | Methodology | Findings | Applicable Reaction |

| Solvent-Free | Iodine-mediated mechanochemical process | Synthesis of multi-substituted quinoline derivatives with up to 89% isolated yield without solvents. nih.gov | Oxidative Annulation nih.gov |

| Alternative Energy | Photo-thermo-mechanochemical approach | Iron(II) phthalocyanine (B1677752) catalyzes a solvent-free synthesis of quinolines under mild conditions. organic-chemistry.org | Addition/Cyclization of Sulfoxonium Ylides organic-chemistry.org |

| Scalability | Total mechano-synthesis | Three-step, eco-friendly synthesis of a key intermediate of Pitavastatin with high stepwise efficiency. rsc.org | Suzuki–Miyaura coupling, Minisci C–H alkylation, Heck coupling rsc.org |

Aqueous and Catalyst-Free Synthesis

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. organic-chemistry.org The development of synthetic methods that proceed efficiently in water is a primary goal of green chemistry. thieme-connect.com Notably, a straightforward and efficient method for the synthesis of quinolines via the Friedländer reaction has been reported to occur in water without the need for any catalyst. organic-chemistry.orgthieme-connect.com This approach eliminates the need for catalysts, surfactants, or ionic liquids, offering a sustainable alternative to traditional methods that often require harsh conditions or organic solvents. organic-chemistry.org Similarly, catalyst-free, one-pot procedures for synthesizing fused quinoline derivatives in a water-ethanol mixture have been developed, further showcasing the move away from hazardous reagents and solvents. researchgate.nettandfonline.com

| Green Aspect | Methodology | Findings | Applicable Reaction |

| Benign Solvents | Friedländer reaction in water | Poly-substituted quinolines synthesized in high yields (up to 97%) at 70°C without a catalyst. organic-chemistry.orgthieme-connect.com | Friedländer Annulation organic-chemistry.orgthieme-connect.com |

| Catalyst-Free | Synthesis of fused quinoline derivatives in water | Synthesis of biologically significant 5-deazaflavin analogs and 6H-chromeno[4,3-b]quinolin-6-ones without a catalyst. researchgate.net | Condensation with 1,3-dicarbonyl compounds researchgate.net |

| Alternative Energy | UV365 light promoted catalyst-free synthesis | High-yield synthesis of pyrimido[4,5-b]quinolinone-2,4-diones in an aqueous-glycerol medium at room temperature. rsc.org | Condensation of aromatic amines, barbituric acid, and aryl aldehyde rsc.org |

Ionic Liquids and Flow Chemistry

Ionic liquids (ILs) are salts with low melting points that are often considered green solvents due to their negligible vapor pressure, thermal stability, and recyclability. organic-chemistry.orgacs.orgnih.gov They can act as both the reaction medium and a promoter or catalyst. organic-chemistry.org For quinoline synthesis, room-temperature ionic liquids have been shown to effectively promote the Friedländer annulation under mild, catalyst-free conditions. organic-chemistry.org The ionic liquid can be recycled, enhancing the sustainability of the process. organic-chemistry.orgorganic-chemistry.org

Continuous flow chemistry represents another advanced and sustainable manufacturing technique. numberanalytics.com By performing reactions in a continuously flowing stream through a reactor, this method offers improved safety, efficiency, and scalability while minimizing waste. researchgate.net A continuous flow process for the synthesis of quinoline compounds using a heterogeneous catalyst and green solvents (ethanol/water) has been developed, demonstrating a scalable and environmentally conscious approach to quinoline production. rsc.org

| Green Aspect | Methodology | Findings | Applicable Reaction |

| Recyclable Media | Ionic liquid-promoted synthesis | 1-butylimidazolium tetrafluoroborate (B81430) ([Hbim]BF4) found to be an effective and recyclable medium for the Friedländer annulation without an added catalyst. organic-chemistry.org | Friedländer Annulation organic-chemistry.org |

| Catalysis | Ionic liquid as a recyclable system | An eco-friendly method using catalytic zinc triflate in the ionic liquid [hmim]PF6 for the synthesis of 2,4-disubstituted quinolines. organic-chemistry.org | Meyer-Schuster Rearrangement organic-chemistry.org |

| Process Efficiency | Continuous flow chemistry | Continuous synthesis of 2-methylquinoline (B7769805) compounds from nitroarenes and an ethanol/water system using a Ru–Fe/γ-Al2O3 catalyst. rsc.org | Reductive Cyclization rsc.org |

Chemical Reactivity and Transformation Pathways of 2 Chloro 7 Isopropylquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions at C-2.acs.org

The C-2 position of the quinoline (B57606) ring is inherently electron-deficient due to the electron-withdrawing effect of the adjacent nitrogen atom. This makes the C-2 carbon an excellent site for nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at this position acts as a good leaving group, facilitating the substitution by a variety of nucleophiles. Generally, for SNAr reactions on quinoline systems, the reactivity at the C-2 and C-4 positions is enhanced. baranlab.org

Amination Reactions, e.g., Buchwald-Hartwig Amination.baranlab.orgwikipedia.org

The formation of carbon-nitrogen bonds is a cornerstone of medicinal chemistry, as aryl amines are prevalent in numerous pharmaceuticals. wikipedia.org The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the synthesis of aryl amines from aryl halides. wikipedia.org This reaction has largely superseded traditional methods which often require harsh conditions and have limited substrate scope. wikipedia.org

In the context of 2-Chloro-7-isopropylquinoline, the Buchwald-Hartwig amination provides a direct route to introduce a wide range of primary and secondary amines at the C-2 position. The general reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally reductive elimination to yield the aminated product and regenerate the catalyst. wikipedia.org The use of sterically hindered and electron-rich phosphine (B1218219) ligands is crucial for the efficiency of the catalytic cycle. wikipedia.orgorganic-chemistry.org For instance, ligands like XPhos have been successfully employed in the C-N cross-coupling of 2-chloroquinolines. researchgate.net

Table 1: Examples of Buchwald-Hartwig Amination of Chloroquinolines

| Aryl Halide | Amine | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Chloro-p-xylene | p-Anisidine | Ni(tBustb)₃ / dppf | N-(4-methoxyphenyl)-2,5-dimethylaniline | 75% | |

| 2-Chloro-3-formylquinoline | Various primary and secondary amines | XPhos Pd G2 / tBuONa | Functionalized benzoxazepino(7,6-b)quinolines | High | researchgate.net |

This table presents examples of amination reactions on related chloro-aromatic systems to illustrate the conditions and outcomes of Buchwald-Hartwig amination.

Alkoxylation and Thiolation Reactions.baranlab.org

Similar to amination, the C-2 chloride of this compound can be displaced by oxygen and sulfur nucleophiles to form ethers and thioethers, respectively. These reactions typically proceed via the SNAr mechanism.

Alkoxylation: The reaction with alkoxides, such as sodium methoxide (B1231860), leads to the formation of 2-methoxyquinolines. For example, 2-chloro-6-bromoquinoline can be converted to the corresponding 2-methoxy derivative by treatment with sodium methoxide in methanol. jst.go.jp This transformation is a common strategy in the synthesis of functionalized quinolines.

Thiolation: The introduction of a thiol group can be achieved by reacting the chloroquinoline with a sulfur nucleophile, such as sodium hydrosulfide (B80085) or a thiolate salt. These 2-thioquinolines can serve as intermediates for further synthetic elaborations. While specific examples for this compound are not detailed in the provided context, the general reactivity of 2-chloroquinolines suggests this transformation is feasible. baranlab.org

Hydrolysis and Related Derivatizations.

Under forcing conditions, such as treatment with strong acids or bases at elevated temperatures, the 2-chloro substituent can be hydrolyzed to a hydroxyl group, yielding the corresponding 2-quinolone. For example, the hydrolysis of certain chloroquinoline derivatives can be achieved using potassium hydroxide (B78521) in tert-butanol (B103910) at 100°C. jst.go.jp This transformation provides access to a different class of quinoline derivatives with distinct biological and chemical properties.

Mechanistic Investigations of SNAr Processes on Quinoline Systems.

The SNAr mechanism is the most widely accepted pathway for nucleophilic substitution on activated aromatic systems like 2-chloroquinoline (B121035). researchgate.netchemistrysteps.com This two-step mechanism involves the initial addition of the nucleophile to the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.netchemistrysteps.comgovtpgcdatia.ac.in The aromaticity of the ring is temporarily disrupted in this step. iscnagpur.ac.in In the second, typically fast, step, the leaving group is expelled, and the aromaticity of the quinoline ring is restored. iscnagpur.ac.in

The rate of SNAr reactions is influenced by several factors:

The nature of the nucleophile: Stronger nucleophiles generally react faster.

The nature of the leaving group: The reaction rate increases with the ability of the leaving group to depart.

The substitution pattern on the aromatic ring: Electron-withdrawing groups ortho and para to the substitution site stabilize the Meisenheimer complex, thereby increasing the reaction rate. chemistrysteps.comgovtpgcdatia.ac.in

Recent studies have also proposed a concerted SNAr (CSNAr) mechanism for certain substrates, where the bond formation and bond breaking occur in a single step, avoiding the formation of a high-energy Meisenheimer intermediate. acs.orgchemrxiv.orgnih.gov This pathway is thought to be favored with weakly stabilizing groups and good leaving groups. chemrxiv.org

Metal-Catalyzed Cross-Coupling Reactions.ciac.jl.cntorontomu.canih.gov

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. ciac.jl.cntorontomu.canih.gov For haloquinolines, these reactions offer a powerful means to introduce a wide variety of substituents.

Suzuki-Miyaura Coupling for C-C Bond Formation.nih.govrsc.org

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. mit.edu It is one of the most widely used methods for constructing C-C bonds, particularly for the synthesis of biaryls, due to its mild reaction conditions, functional group tolerance, and the commercial availability and stability of the organoboron reagents. nih.govrsc.org

In the case of this compound, the Suzuki-Miyaura coupling can be employed to introduce aryl or vinyl groups at the C-2 position. The intrinsic electrophilicity of the C-2 position in quinolines often favors reaction at this site. nih.govrsc.org However, the regioselectivity in polyhalogenated quinolines can be influenced by the specific catalyst system and reaction conditions. For example, in 2-chloro-6-bromoquinoline, selective coupling at either the C-2 or C-6 position can be achieved by choosing different palladium catalysts and ligands. nih.govrsc.org

Table 2: Regioselective Suzuki-Miyaura Coupling of Dihaloquinolines

| Substrate | Catalyst | Coupling Site | Product | Reference |

|---|---|---|---|---|

| 2-chloro-6-bromoquinoline | Pd(PPh₃)₄ | C-2 | 2-aryl-6-bromoquinoline | nih.govrsc.org |

| 2-chloro-6-bromoquinoline | Pd(dppf)Cl₂ | C-6 | 6-aryl-2-chloroquinoline | nih.govrsc.org |

| 2-chloro-7-bromo-5-isopropylquinoline | Not Specified | C-7 | 7-aryl-2-chloro-5-isopropylquinoline | nih.govrsc.org |

This table illustrates how catalyst choice can direct the site of coupling in dihaloquinoline systems.

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three main steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, typically requiring a base to activate the boronic acid.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst. nih.gov

The choice of palladium precursor, ligand, base, and solvent are all critical parameters that need to be optimized for a successful Suzuki-Miyaura coupling.

Electrophilic Aromatic Substitution on the Quinoline Ring System

The quinoline nucleus is generally deactivated towards electrophilic aromatic substitution (SEAr) because of the electron-withdrawing nature of the nitrogen atom. wikipedia.orgmasterorganicchemistry.com In the strongly acidic conditions typically required for SEAr reactions, the quinoline nitrogen becomes protonated, forming the quinolinium ion. This further deactivates the entire ring system, especially the pyridine-like (heterocyclic) ring. scribd.com

Consequently, electrophilic attack preferentially occurs on the carbocyclic (benzene) ring. The substitution pattern is directed to the C5 and C8 positions, avoiding the deactivated heterocyclic ring. scribd.com

Studies on the electrophilic substitution of quinoline have established clear regiochemical outcomes.

Nitration: The nitration of quinoline itself using a mixture of nitric and sulfuric acids at low temperatures (0°C) results in a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. scribd.com For this compound, the directing effects of the existing substituents must be considered. The C7-isopropyl group is an activating, ortho-, para-director, while the C2-chloro group is a deactivating ortho-, para-director. However, the dominant influence remains the protonated quinolinium nucleus, which directs the electrophile to the carbocyclic ring. The C7-isopropyl group would sterically hinder attack at the C8 position and electronically favor substitution at the C5 position. Therefore, nitration of this compound is expected to yield primarily the 5-nitro derivative.

Sulfonation: The sulfonation of quinoline with fuming sulfuric acid at 220°C yields quinoline-8-sulfonic acid as the main product. scribd.com At higher temperatures (300°C), this can rearrange to the more thermodynamically stable quinoline-6-sulfonic acid. scribd.com For this compound, applying the same principles as for nitration, sulfonation would be expected to occur on the carbocyclic ring. Given the steric bulk of both the incoming sulfonyl group and the existing C7-isopropyl group, substitution would likely be directed to the C5 position.

Halogenation Reactions at Unsubstituted Positions

The quinoline nucleus is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, substitution is possible, typically occurring on the carbocyclic (benzene) ring. In this compound, the directing effects of the existing substituents govern the position of further halogenation. The 7-isopropyl group is an activating, ortho-, para-directing group, while the 2-chloro group is a deactivating, ortho-, para-director.

Electrophilic attack, such as bromination using bromine in concentrated sulfuric acid, is expected to favor positions on the benzene (B151609) ring. scribd.com The isopropyl group at C7 directs incoming electrophiles to the C6 and C8 positions. The electronic influence of the C2 chloro group on the carbocyclic ring is less significant. Therefore, halogenation is most likely to occur at the C6 or C8 positions, contingent on the specific reaction conditions and the steric hindrance imposed by the adjacent isopropyl group. For instance, the synthesis of related compounds like 2-chloro-7-bromo-5-isopropylquinoline demonstrates that poly-halogenation of the quinoline core is feasible. rsc.orgresearchgate.net

Reactions Involving the Isopropyl Moiety

The isopropyl group attached to the quinoline core presents a site for various chemical transformations, including oxidation and radical reactions, allowing for the introduction of new functional groups at the benzylic position.

The isopropyl group's benzylic position is susceptible to selective oxidation under controlled conditions. This allows for the conversion of the isopropyl moiety into other functional groups without altering the core quinoline structure. For the related isomer, 6-isopropylquinoline, oxidation with potassium permanganate (B83412) (KMnO₄) in an acidic medium selectively targets the benzylic C-H bond, yielding a ketone. A more vigorous oxidation, for example using oxygen with an iron(III) chloride catalyst, can lead to the complete oxidation of the isopropyl group to a carboxylic acid. A similar reactivity pattern is anticipated for this compound.

Table 1: Selective Oxidation Reactions of the Isopropyl Group

| Reagent/Conditions | Product | Key Observation |

| KMnO₄ (acidic) | 2-Chloro-7-(2-oxopropyl)quinoline | Selective oxidation of the benzylic carbon to a ketone. |

| O₂/FeCl₃ | 7-Chloroquinoline-2-carboxylic acid | Complete oxidation of the isopropyl group to a carboxylic acid. |

Another approach involves the oxidation of related dihydroquinolinium salts. rsc.org For instance, 2-isopropyl-4-phenyl-3,4-dihydroquinolinium can be oxidized to 2-isopropyl-4-phenylquinolin-3-ol, showcasing functionalization adjacent to the isopropyl-bearing ring. rsc.org

The benzylic hydrogen on the isopropyl group is susceptible to abstraction by radical initiators, leading to the formation of a stable benzylic radical. This intermediate can then react with various reagents. A classic example is radical bromination using N-bromosuccinimide (NBS) with a radical initiator like AIBN (azobisisobutyronitrile) or light. This reaction would be expected to selectively introduce a bromine atom at the benzylic position, yielding 2-chloro-7-(2-bromo-2-propanyl)quinoline. This pathway is analogous to the FeCl₃-catalyzed oxidation, which is understood to proceed through a radical intermediate where oxygen acts as the terminal oxidant.

Reactions at the Nitrogen Heteroatom: N-Alkylation and Coordination Chemistry

The lone pair of electrons on the nitrogen atom of the quinoline ring allows it to act as a nucleophile or a ligand, leading to N-alkylation and the formation of coordination complexes.

N-Alkylation: The nitrogen atom can be alkylated by reacting this compound with alkyl halides (e.g., methyl iodide or benzyl (B1604629) bromide) to form a quaternary N-alkyl quinolinium salt. These salts are often more reactive and can be precursors for further synthetic modifications. thieme-connect.de The reaction involves the nucleophilic attack of the nitrogen on the electrophilic carbon of the alkyl halide. The rate of N-alkylation can be influenced by steric hindrance; for example, the presence of an isopropyl group at the 3-position in a related quinoline derivative has been observed to slow the reaction rate compared to its unsubstituted analogue. Tandem reduction and N-alkylation procedures are also established for quinoline systems, which can produce N-alkylated tetrahydroquinolines in a one-pot process. rsc.org

Coordination Chemistry: Quinolines are effective ligands in coordination chemistry, binding to metal ions through the nitrogen atom to form stable complexes. This compound can act as a unidentate ligand. However, the steric bulk of the 7-isopropyl group is a significant factor in its coordination behavior. In studies of the closely related 8-isopropylquinoline derivatives, the isopropyl group was found to exert considerable steric pressure, influencing the geometry of the resulting metal complexes and in some cases forcing the metal atom out of the plane of the quinoline ring. This steric hindrance can affect the stability and reactivity of the coordinated metal center. The particular site of metallation in related systems can be controlled by the other ligands present.

Spectroscopic and Structural Elucidation Techniques in Research on 2 Chloro 7 Isopropylquinoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR are the primary methods for verifying the core structure of 2-Chloro-7-isopropylquinoline.

¹H NMR: The proton NMR spectrum confirms the presence and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the aromatic protons on the quinoline (B57606) core and the aliphatic protons of the isopropyl group. The isopropyl group characteristically displays a septet for the single methine (CH) proton and a doublet for the six equivalent methyl (CH₃) protons, a result of spin-spin coupling. docbrown.info The protons on the quinoline ring appear as doublets and singlets in the aromatic region, with their specific chemical shifts influenced by the electron-withdrawing chloro-substituent and the electron-donating isopropyl group.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. bhu.ac.in For this compound, twelve distinct signals are expected, corresponding to the nine carbons of the quinoline ring and the three carbons of the isopropyl substituent. The chemical shifts provide insight into the electronic environment of each carbon; for instance, the carbon atom bonded to the chlorine (C2) would be significantly shifted compared to an unsubstituted quinoline.

A table of predicted NMR chemical shifts is presented below, based on standard substituent effects on the quinoline scaffold.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | ~151.5 |

| C3 | ~7.35 (d) | ~123.0 |

| C4 | ~8.00 (d) | ~148.0 |

| C4a | - | ~127.5 |

| C5 | ~7.70 (d) | ~127.0 |

| C6 | ~7.45 (dd) | ~125.0 |

| C7 | - | ~150.0 |

| C8 | ~7.90 (s) | ~119.0 |

| C8a | - | ~147.0 |

| Isopropyl-CH | ~3.10 (sept) | ~34.0 |

| Isopropyl-CH₃ | ~1.30 (d) | ~23.5 |

Note: Predicted values (d=doublet, dd=doublet of doublets, sept=septet, s=singlet). Actual values may vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C NMR and confirming the molecule's connectivity. ua.es

COSY (Correlation Spectroscopy): This homonuclear experiment maps ¹H-¹H coupling correlations. sdsu.edu It is used to identify adjacent protons, for example, confirming the coupling between the methine and methyl protons of the isopropyl group and establishing the relationships between neighboring protons on the quinoline ring. scribd.com

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.edu It allows for the definitive assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range correlations between protons and carbons (typically over 2-4 bonds). youtube.com It is crucial for piecing together the molecular puzzle. For instance, an HMBC spectrum would show a correlation between the isopropyl methine proton and the C7 carbon of the quinoline ring, confirming the substituent's position. It also helps in assigning quaternary (non-protonated) carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. It can be used to confirm the spatial relationship between the isopropyl group and the adjacent proton on the quinoline ring (H8).

Expected Key 2D NMR Correlations for this compound

| 2D NMR Technique | Key Expected Correlations | Information Gained |

| COSY | Isopropyl-CH ↔ Isopropyl-CH₃ | Confirms isopropyl group structure. |

| H5 ↔ H6 | Confirms connectivity on the benzo- part of the ring. | |

| HSQC | Isopropyl-CH ↔ Isopropyl-C | Assigns the methine carbon. |

| H3 ↔ C3 | Assigns the C3 carbon. | |

| HMBC | Isopropyl-CH₃ ↔ C7 | Confirms attachment point of isopropyl group. |

| H8 ↔ C7, C8a | Confirms assignments around the nitrogen heterocycle. | |

| NOESY | Isopropyl-CH ↔ H8 | Confirms through-space proximity of substituents. |

While less common than ¹H and ¹³C NMR, ¹⁵N NMR provides direct insight into the electronic environment of the nitrogen atom within the quinoline ring. The chemical shielding tensor is a three-dimensional property that describes the electronic shielding around a nucleus. nih.gov Its principal components (σ₁₁, σ₂₂, σ₃₃) provide more detailed structural information than the isotropic chemical shift alone. mdpi.com

In quinoline derivatives, the ¹⁵N shielding tensor is highly sensitive to substitution on the ring. researchgate.net The presence of the electron-withdrawing chlorine at C2 and the electron-donating isopropyl group at C7 would significantly influence the electron density at the nitrogen atom, which is reflected in the tensor values. DFT (Density Functional Theory) calculations can be used to predict these shielding tensors, and comparing them with experimental solid-state NMR data can validate the electronic structure and reveal subtle effects of molecular packing and intermolecular interactions. researchgate.netuni-regensburg.de

Components of the Chemical Shielding Tensor

| Parameter | Description |

| Isotropic Chemical Shielding (σ_iso) | The average shielding value: (σ₁₁ + σ₂₂ + σ₃₃)/3. Corresponds to the peak position in solution NMR. |

| Span (Ω) | The difference between the most and least shielded components: σ₁₁ - σ₃₃. Describes the overall size of the tensor. |

| Skew (κ) | A measure of the tensor's asymmetry. |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about a molecule's weight and elemental composition. jst.go.jp

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental formula of a newly synthesized compound. researchgate.net Unlike low-resolution MS, which provides nominal mass, HRMS measures the mass of a molecule with extremely high accuracy (typically to four or more decimal places). nih.govmeasurlabs.com This precision allows for the unambiguous determination of the elemental composition from the exact mass. innovareacademics.in For this compound, HRMS would be used to verify that the experimental mass matches the calculated exact mass for the formula C₁₂H₁₂ClN.

HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₁₂ClN |

| Calculated Monoisotopic Mass | 205.0658 |

| Expected [M+H]⁺ Ion | 206.0736 |

Note: The presence of the chlorine-37 isotope would result in a secondary isotopic peak at M+2 (207.0628) with an abundance of approximately one-third of the main peak.

In addition to providing the molecular weight, mass spectrometry can be used to fragment the molecule. The resulting fragmentation pattern serves as a molecular fingerprint and helps to confirm structural features. The analysis of the mass spectra of related alkyl quinolines provides a basis for predicting these patterns. mcmaster.ca

For this compound, the molecular ion ([M]⁺) would be observed. Common fragmentation pathways would likely involve the isopropyl group, which is a common point of cleavage.

Loss of a Methyl Radical: A prominent fragment would be expected at m/z 190, corresponding to the loss of a methyl radical (•CH₃) from the isopropyl group, forming a more stable secondary benzylic-type cation ([M-15]⁺). docbrown.info

Loss of a Chlorine Atom: Cleavage of the carbon-chlorine bond could lead to a fragment corresponding to [M-35]⁺.

The isotopic signature of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature. Any fragment containing the chlorine atom will appear as a pair of peaks separated by two mass units with a characteristic 3:1 intensity ratio, confirming the presence of chlorine in that fragment. docbrown.info

Predicted Mass Spectrometry Fragments for this compound

| m/z (for ³⁵Cl) | Predicted Fragment | Description |

| 205 | [C₁₂H₁₂ClN]⁺ | Molecular Ion ([M]⁺) |

| 190 | [C₁₁H₉ClN]⁺ | Loss of a methyl radical (•CH₃) from the isopropyl group. |

| 170 | [C₁₂H₁₂N]⁺ | Loss of a chlorine radical (•Cl). |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of molecules. ksu.edu.sa IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions to a higher vibrational state, a process that requires a change in the molecule's dipole moment. copbela.org In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser), where the energy shift corresponds to the molecule's vibrational frequencies; this process depends on a change in the molecule's polarizability. ksu.edu.sa Together, they provide a comprehensive vibrational "fingerprint," allowing for detailed structural analysis. nih.gov For molecules with a center of symmetry, some vibrations may be active in Raman but not in IR, and vice versa (the rule of mutual exclusion). nih.gov

The analysis of an IR or Raman spectrum allows for the identification of specific functional groups within a molecule by recognizing their characteristic vibrational frequencies. libretexts.org For this compound, the spectra would be interpreted by assigning observed bands to the vibrations of its distinct structural components: the quinoline ring, the isopropyl group, and the C-Cl bond.

Quinoline Ring System : The aromatic core gives rise to several characteristic bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. libretexts.org The C=C and C=N stretching vibrations within the heterocyclic rings produce a series of medium-to-strong bands in the 1650-1400 cm⁻¹ region. copbela.orglibretexts.org Out-of-plane C–H bending vibrations are found in the 900-675 cm⁻¹ region and are diagnostic of the substitution pattern on the aromatic ring. copbela.org

Isopropyl Group : The aliphatic isopropyl substituent is identified by its C-H stretching and bending modes. The sp³ C-H stretching vibrations are expected in the 2960-2850 cm⁻¹ range. libretexts.org The characteristic bending (scissoring and rocking) vibrations for the methyl groups appear in the 1470-1350 cm⁻¹ region. lumenlearning.com

Chloro Substituent : The C-Cl stretching vibration is typically observed as a strong band in the fingerprint region, generally between 800 and 600 cm⁻¹. The exact position can be influenced by the bond's environment on the aromatic ring.

The following table summarizes the expected vibrational modes for this compound.

| Functional Group/Component | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

| Quinoline Ring (Aromatic) | =C–H Stretch | 3100 - 3000 | IR, Raman |

| C=C and C=N Ring Stretch | 1650 - 1400 | IR, Raman | |

| C–H Out-of-Plane Bend | 900 - 675 | IR | |

| Isopropyl Group (Aliphatic) | –C–H Stretch | 2960 - 2850 | IR, Raman |

| –CH₃ Bend | 1470 - 1350 | IR, Raman | |

| Chloro Group | C–Cl Stretch | 800 - 600 | IR |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of conjugated systems by measuring the absorption of UV or visible light, which promotes electrons from a ground state to a higher-energy excited state. For aromatic molecules like quinoline derivatives, the primary electronic transitions observed are π → π* and n → π*. nih.gov

π → π Transitions: These are typically high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π antibonding orbital. In quinoline systems, these transitions are responsible for strong absorption bands, often appearing in multiple regions of the UV spectrum. rsc.org

n → π Transitions: These lower-intensity transitions involve the excitation of an electron from a non-bonding orbital (the lone pair on the nitrogen atom) to a π antibonding orbital. nih.gov These bands are often observed as shoulders on the more intense π → π* peaks and can be sensitive to solvent polarity. mdpi.com

The absorption wavelengths (λ_max) and intensities are influenced by the substituents on the quinoline ring. The chloro and isopropyl groups, as auxochromes, can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts) compared to the unsubstituted quinoline parent molecule. Studies on various quinoline derivatives show absorption bands typically appearing in the 250-400 nm range. nih.govmdpi.com

The table below outlines the general electronic transitions relevant to quinoline derivatives.

| Transition Type | Orbitals Involved | Relative Intensity | Typical Wavelength Region for Quinolines |

| π → π | π bonding → π antibonding | High | 250 - 350 nm |

| n → π | n non-bonding → π antibonding | Low | 300 - 400 nm |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive analytical technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. iucr.org By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles, can be constructed. mdpi.com This technique is invaluable for the unambiguous confirmation of a molecule's constitution and stereochemistry. nih.gov

For a molecule like this compound, a single-crystal X-ray diffraction study would provide unequivocal proof of its structure. It would confirm the planarity of the bicyclic quinoline ring system, a common feature in such aromatic heterocycles. Furthermore, the analysis would yield precise measurements of all bond distances and angles, revealing any minor distortions from ideal geometry caused by steric strain between the substituents.

The orientation of the chloro and isopropyl groups relative to the quinoline plane would be precisely determined. This includes the rotational conformation of the isopropyl group, which can adopt a specific arrangement to minimize steric hindrance with adjacent atoms. Such detailed structural data is crucial for understanding structure-activity relationships and for computational modeling studies. nih.gov

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. researchgate.net This packing is governed by a network of intermolecular forces. In quinoline derivatives, these interactions can include:

π–π Stacking : The planar aromatic quinoline rings can stack on top of one another, an interaction driven by favorable electrostatic and van der Waals forces. These interactions can be offset or face-to-face. researchgate.net

Hydrogen Bonding : While this compound lacks classical hydrogen bond donors (like O-H or N-H), it can participate in weaker C-H···N or C-H···Cl hydrogen bonds, where a hydrogen atom on one molecule interacts with the electronegative nitrogen or chlorine atom of a neighboring molecule. iucr.org

The analysis of these interactions is critical for understanding the material's physical properties, such as melting point and solubility. Hirshfeld surface analysis is a modern computational tool often used in conjunction with crystallographic data to visualize and quantify these intermolecular contacts. researchgate.netresearchgate.net

The following table summarizes common intermolecular interactions found in the crystal structures of quinoline derivatives.

| Interaction Type | Description | Typical Contributing Atoms/Groups |

| π–π Stacking | Attraction between parallel aromatic rings. | Quinoline ring systems. |

| C-H···N Hydrogen Bond | Weak hydrogen bond between a C-H group and a nitrogen lone pair. | Aromatic/aliphatic C-H and quinoline nitrogen. |

| C-H···Cl Halogen Bond | Weak interaction between a C-H group and a chlorine atom. | Aromatic/aliphatic C-H and chloro substituent. |

| Van der Waals Forces | General attractive/repulsive forces between molecules. | All atoms in the molecule. |

Computational Chemistry and Theoretical Investigations of 2 Chloro 7 Isopropylquinoline

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure and properties of organic molecules. crimsonpublishers.comrsdjournal.org DFT methods, which include electron correlation effects at a manageable computational cost, are used to calculate optimized geometries, electronic properties, and spectroscopic parameters. nih.govresearchgate.net The choice of functional, such as the widely used B3LYP, and a suitable basis set like 6-311++G(d,p), is crucial for obtaining results that align well with experimental data. dergi-fytronix.comnih.govijcce.ac.ir

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and chemical reactivity. ossila.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and the energy required for its lowest electronic excitation. ossila.comresearchgate.net

For 2-Chloro-7-isopropylquinoline, the HOMO is expected to be distributed primarily across the electron-rich quinoline (B57606) ring system. In contrast, the LUMO's electron density is anticipated to be localized around the electron-withdrawing chloro group and the heterocyclic ring, making these sites susceptible to nucleophilic attack. researchgate.netresearchgate.net The energy gap provides insight into the molecule's stability; a larger gap suggests higher stability and lower chemical reactivity. ijcce.ac.ir Halogenation, such as the presence of the chloro group, can influence the HOMO-LUMO gap. researchgate.net DFT calculations allow for the precise determination of these orbital energies and their gap, which is essential for predicting reactivity. crimsonpublishers.com

Table 1: Representative Calculated Quantum Chemical Descriptors for a Substituted Chloroquinoline Derivative

| Parameter | Description | Typical Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.5 to 5.5 |

| Ionization Potential (I) | -EHOMO | 6.5 to 7.5 |

| Electron Affinity (A) | -ELUMO | 1.0 to 2.0 |

| Chemical Hardness (η) | (I - A) / 2 | 2.25 to 2.75 |

| Note: This table presents typical values for illustrative purposes, based on DFT calculations for related chloroquinoline structures. Actual values for this compound require specific calculation. |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color-coded scheme where different colors represent varying potential values. uni-muenchen.deresearchgate.net

In an MEP map of a molecule like this compound, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are favorable for electrophilic attack. These are expected to be concentrated around the electronegative nitrogen atom of the quinoline ring and the chlorine atom. dergi-fytronix.com Conversely, regions of positive potential (colored blue) denote electron-poor areas susceptible to nucleophilic attack, which are generally found around the hydrogen atoms. dergi-fytronix.comresearchgate.net Computational studies on similar molecules, such as 2-chloro-7-methylquinoline-3-carbaldehyde, confirm these general features, providing a reliable proxy for understanding the reactive sites of this compound. dergi-fytronix.com

DFT calculations are highly effective in predicting various spectroscopic parameters, providing valuable support for experimental structure elucidation. rsdjournal.orgscielo.org.za Theoretical calculations can generate IR, NMR, and UV-Vis spectra that can be compared with experimental data to confirm molecular structures. nih.govresearchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate the ¹H and ¹³C NMR chemical shifts. nih.gov For quinoline derivatives, calculated shifts generally show good agreement with experimental values recorded in solvents like CDCl₃. researchgate.netjocpr.com

IR Spectroscopy: Theoretical vibrational frequencies can be computed to help assign the bands observed in experimental FT-IR spectra. scielo.org.za DFT calculations can predict characteristic frequencies for functional groups, such as C-H stretching of the aromatic and isopropyl groups, and C=C stretching within the quinoline ring. scielo.org.za

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate electronic transitions and predict the UV-Vis absorption spectra. scielo.org.za These calculations can determine the wavelengths of maximum absorption (λmax) corresponding to electronic excitations, often related to π→π* transitions within the aromatic system.

Table 2: Illustrative Comparison of Experimental and DFT-Calculated Spectroscopic Data for a Related Chloroquinoline

| Spectroscopic Data | Experimental Value | Calculated Value (DFT) | Assignment |

| ¹H NMR (ppm) | 7.50 - 8.00 | 7.45 - 7.95 | Aromatic Protons |

| ¹³C NMR (ppm) | 125 - 150 | 124 - 149 | Aromatic Carbons |

| IR (cm⁻¹) | ~3050 | ~3060 | Aromatic C-H Stretch |

| IR (cm⁻¹) | ~1610 | ~1605 | C=C Ring Stretch |

| UV-Vis λmax (nm) | ~310 | ~308 | π→π* Transition |

| Note: This table is based on data for similar chloroquinoline derivatives and serves to illustrate the typical correlation between experimental and theoretical values. scielo.org.zaresearchgate.netjocpr.com |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in deciphering complex reaction mechanisms, offering insights that are often inaccessible through experimental means alone. For this compound, these methods can clarify reaction pathways, identify key intermediates, and rationalize observed product selectivities.

A key aspect of mechanistic studies is the identification of transition states (TS) and the calculation of their associated energy barriers. nih.gov A transition state represents the highest energy point along a reaction coordinate, and its energy determines the reaction rate. nih.gov DFT calculations are used to locate the geometry of these transient species and compute the activation energy required to reach them.

For instance, in metal-catalyzed reactions involving quinoline derivatives, DFT studies can map out the energy profile of the entire reaction. This has been demonstrated in gold- and copper-catalyzed transformations where quinoline N-oxides (such as 8-isopropylquinoline N-oxide) participate. nih.govnih.gov By comparing the energy barriers of competing pathways, computational models can predict the most likely mechanism. For example, DFT calculations have been used to show that a uni-muenchen.deuni-muenchen.de-sigmatropic rearrangement pathway is energetically more favorable than a pathway involving a gold carbene intermediate in certain transformations of alkyne derivatives. nih.gov

Computational modeling can simulate entire catalytic cycles, particularly in metal-mediated cross-coupling reactions, which are vital for modifying compounds like this compound. The Suzuki-Miyaura coupling is a prominent example where such simulations are applied. researchgate.net

Studies on the site-selectivity of Suzuki-Miyaura reactions on polyhalogenated heteroaromatics, including quinolines, leverage DFT calculations to understand why a reaction occurs at one position over another. researchgate.netrsc.org For a molecule like 2-chloro-7-bromo-5-isopropylquinoline, the reaction has been observed to occur selectively at the C7 position (C-Br bond) under certain conditions. rsc.org Computational simulations of the catalytic cycle, particularly the oxidative addition step of the palladium catalyst to the C-Cl versus the C-Br bond, can rationalize this selectivity. By calculating the activation energies for both possibilities, it can be determined that the pathway involving the C-Br bond is kinetically favored, consistent with experimental outcomes. researchgate.net These simulations consider the influence of the ligand on the metal catalyst and the electronic properties of the substrate. rsc.org

Molecular Docking and Dynamics Simulations

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating the behavior of molecules at an atomic level. nih.gov These techniques provide insights into how a ligand, such as this compound, might interact with a biological target, its conformational flexibility, and the energetics of these processes.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. nih.gov This method is crucial in drug discovery for screening virtual libraries of compounds and predicting their binding affinity. nih.govnih.gov For quinoline derivatives, docking studies have been instrumental in identifying potential inhibitors for various biological targets.

While specific docking studies on this compound are not extensively documented in publicly available literature, research on analogous quinoline structures provides a framework for understanding its potential interactions. For instance, various 2-chloroquinoline (B121035) derivatives have been docked into the active sites of enzymes like HIV-1 reverse transcriptase. nih.govjocpr.com These studies often reveal that both hydrogen bonding and hydrophobic interactions are critical for the binding of the ligand within the enzyme's active site. jocpr.com The quinoline nitrogen can act as a hydrogen bond acceptor, while the aromatic ring system and its substituents contribute to hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket. jocpr.com

Table 1: Potential Ligand-Target Interactions for Quinolines

| Interaction Type | Description | Potential Residues Involved |

|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bound to a more electronegative atom (like N or O) and another nearby electronegative atom. | Lysine, Aspartate, Serine, Tyrosine |

| Hydrophobic Interactions | The tendency of nonpolar molecules or parts of molecules to aggregate in an aqueous solution and exclude water molecules. | Leucine, Isoleucine, Valine, Phenylalanine |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | All amino acid residues |

Conformational analysis of this compound would involve identifying its low-energy three-dimensional shapes. The flexibility of the isopropyl group allows for rotation, which could influence how the molecule fits into a constrained binding pocket. Theoretical calculations, often employing Density Functional Theory (DFT), can be used to determine the relative energies of different conformers. Studies on similar molecules, like 2-chloro-3-methylquinoline, have utilized DFT methods to analyze structural and spectroscopic features, which are foundational for understanding molecular conformation. researchgate.net

The energetics of binding, often expressed as binding free energy, can be calculated from MD simulations. This value provides a more accurate prediction of binding affinity than docking scores alone because it accounts for the dynamic nature of the system and the influence of solvent. These simulations can reveal how the presence of the ligand affects the protein's structural dynamics and how water molecules mediate the interaction at the binding interface. rsc.orgrsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Bioactivity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com The fundamental principle is that the structural or physicochemical properties of a molecule determine its activity, allowing for the prediction of a new compound's bioactivity before its synthesis. mdpi.com For quinoline derivatives, QSAR models have been developed to predict activities such as antimalarial efficacy. researchgate.net

The first step in building a QSAR model is to represent the chemical structure numerically using molecular descriptors. mdpi.com These descriptors are calculated from the molecular structure and quantify various physicochemical properties. They can be broadly categorized as follows:

1D Descriptors: Based on the molecular formula (e.g., molecular weight).

2D Descriptors: Derived from the 2D representation of the molecule (e.g., connectivity indices, topological parameters). researchgate.net

3D Descriptors: Calculated from the 3D coordinates of the molecule (e.g., molecular shape, volume, surface area).

Quantum-Chemical Descriptors: Related to the electronic properties of the molecule (e.g., HOMO/LUMO energies, dipole moment, atomic charges). mdpi.com

For a molecule like this compound, a range of descriptors would be calculated to capture its unique structural features. The presence of a chlorine atom would influence electronic descriptors, while the isopropyl group would significantly contribute to steric and lipophilic descriptors. Computer programs are used to generate hundreds or even thousands of these descriptors for each molecule in a dataset. mdpi.combmc-rm.org A key part of QSAR modeling is then to select the subset of descriptors that are most relevant to the biological activity being studied. nih.gov

Table 2: Common Molecular Descriptor Categories for QSAR

| Descriptor Category | Examples | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight, Atom Count, Rotatable Bond Count | Basic composition and size of the molecule. |

| Topological | Wiener Index, Kappa Shape Indices, Balaban Index | Atomic connectivity and branching of the molecular skeleton. researchgate.net |

| Geometrical | Molecular Volume, Surface Area, Principal Moments of Inertia | 3D shape and size of the molecule. |

| Electrostatic | Dipole Moment, Partial Charges, Electrostatic Potential | Distribution of charge within the molecule. mdpi.com |

| Quantum-Chemical | HOMO/LUMO Energies, Ionization Potential, Electron Affinity | Electronic structure and reactivity. researchgate.net |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity and solubility characteristics. |

Once a mathematical model correlating descriptors to bioactivity is built (often using methods like Multiple Linear Regression or machine learning), its reliability and predictive power must be rigorously validated. nih.gov Validation ensures that the model is not a result of chance correlation and can accurately predict the activity of new, untested compounds. d-nb.info Validation is typically performed using both internal and external methods. nih.gov

Internal Validation involves assessing the model's performance on the same dataset used to create it. A common technique is cross-validation (e.g., leave-one-out or LOO), where the model is repeatedly built on a subset of the data and tested on the remaining data. nih.gov

External Validation is considered the most stringent test, where the model's predictive power is evaluated on an independent "test set" of compounds that were not used during model development. d-nb.info

Several statistical parameters are used to quantify the quality of a QSAR model. A good model should have high correlation coefficients, low errors, and demonstrate robustness against chance correlations. researchgate.net

Table 3: Key Statistical Parameters for QSAR Model Validation

| Parameter | Description | Significance |

|---|---|---|

| R² (Coefficient of Determination) | Measures the proportion of the variance in the dependent variable (activity) that is predictable from the independent variables (descriptors). Ranges from 0 to 1. | A high R² (typically > 0.6) indicates a good fit of the model to the training data. mdpi.com |

| Q² or R²cv (Cross-Validated R²) | The R² value obtained from cross-validation. It assesses the predictive power of the model within the training set. | A high Q² (typically > 0.5) indicates good internal predictivity and robustness. nih.gov |

| R²pred (Predictive R² for External Set) | The R² value calculated for the external test set. It measures the model's ability to predict the activity of new compounds. | This is a crucial measure of the model's true predictive power on unseen data. |

| RMSE (Root Mean Square Error) | The standard deviation of the prediction errors (residuals). It indicates the average magnitude of the error. | A lower RMSE value signifies a better fit of the model to the data. researchgate.net |

| MAE (Mean Absolute Error) | The average of the absolute differences between the predicted and actual values. | Provides a measure of the average prediction error in the units of the activity. researchgate.net |